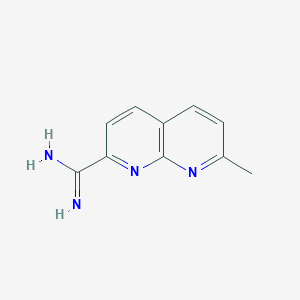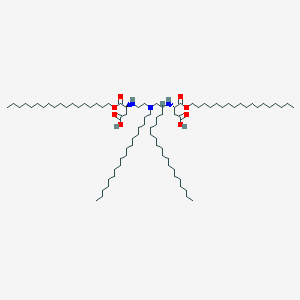
Tetraoctadecyl N,N'-(iminodiethylene)di(L-aspartate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is a complex organic compound with the molecular formula C84H165N3O8. It is known for its unique structure, which includes long hydrocarbon chains and functional groups that make it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) typically involves the esterification of L-aspartic acid with octadecyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
化学反应分析
Types of Reactions
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The functional groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products where its unique properties are beneficial.
作用机制
The mechanism of action of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can interact with proteins, influencing their structure and function.
相似化合物的比较
Similar Compounds
- Tetraoctadecyl N,N’-(iminodiethylene)di(D-aspartate)
- Tetraoctadecyl N,N’-(iminodiethylene)di(L-glutamate)
- Tetraoctadecyl N,N’-(iminodiethylene)di(D-glutamate)
Uniqueness
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is unique due to its specific combination of long hydrocarbon chains and functional groups, which confer distinct properties such as enhanced solubility, stability, and interaction with biological membranes. This makes it particularly valuable in applications where these characteristics are essential.
属性
CAS 编号 |
62477-04-7 |
|---|---|
分子式 |
C84H165N3O8 |
分子量 |
1345.2 g/mol |
IUPAC 名称 |
(3S)-3-[2-[2-[[(2S)-3-carboxy-1-octadecoxy-1-oxopropan-2-yl]amino]icosyl-octadecylamino]ethylamino]-4-octadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C84H165N3O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-78(86-80(76-82(90)91)84(93)95-74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)77-87(71-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)72-70-85-79(75-81(88)89)83(92)94-73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3/h78-80,85-86H,5-77H2,1-4H3,(H,88,89)(H,90,91)/t78?,79-,80-/m0/s1 |
InChI 键 |
KSUXQFOUILMSLR-WDCAFTAKSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCN[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)N[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCNC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)NC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


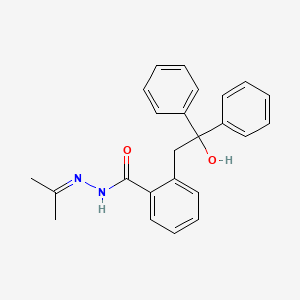
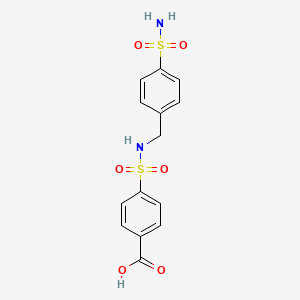
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
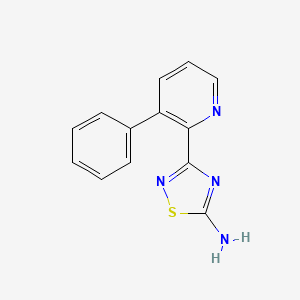
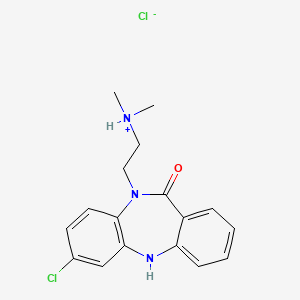



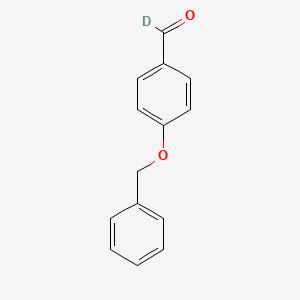
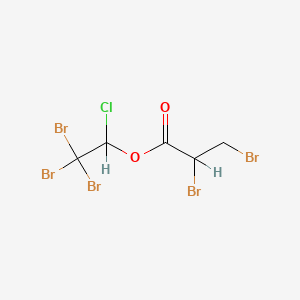

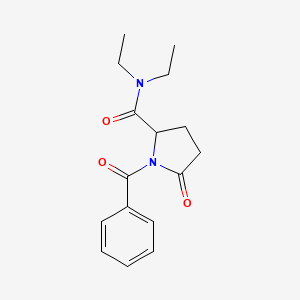
![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
